Solvent red 52

描述

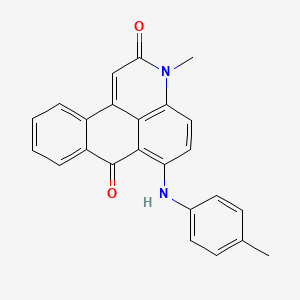

Structure

3D Structure

属性

IUPAC Name |

14-methyl-10-(4-methylanilino)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,15-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O2/c1-14-7-9-15(10-8-14)25-19-11-12-20-22-18(13-21(27)26(20)2)16-5-3-4-6-17(16)24(28)23(19)22/h3-13,25H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUKWPOWHJITTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C3C4=C(C=C2)N(C(=O)C=C4C5=CC=CC=C5C3=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058842 |

Source

|

| Record name | 3-Methyl-6-(p-toluidino)-3H-dibenz(f,ij)isoquinoline-2,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-39-0 |

Source

|

| Record name | Solvent Red 52 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 68210 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Naphtho[1,2,3-de]quinoline-2,7-dione, 3-methyl-6-[(4-methylphenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-6-(p-toluidino)-3H-dibenz(f,ij)isoquinoline-2,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-6-(p-toluidino)-3H-dibenz[f,ij]isoquinoline-2,7-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Solvent Red 52: Chemical Structure, Properties, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Red 52, identified by CAS number 81-39-0, is a synthetic dye belonging to the anthrapyridone class. Its chemical name is 3-methyl-6-((4-methylphenyl)amino)-3H-Dibenz[f,ij]isoquinoline-2,7-dione.[1] Primarily utilized as a colorant in plastics, polymers, and other materials due to its vibrant bluish-red hue and high thermal stability, its core chemical structure is shared with a class of compounds that has garnered interest in medicinal chemistry.[1][2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, details on its synthesis and analysis, and explores the biological activities of structurally related compounds to offer context for its potential relevance in research and drug development.

Chemical Structure and Physicochemical Properties

This compound is an aromatic heterocyclic compound with a complex fused ring system. The core of the molecule is a dibenz[f,ij]isoquinoline-2,7-dione, which is a derivative of anthraquinone.

Chemical Structure Diagram:

Caption: Figure 1: A simplified graphical representation of the key functional components of the this compound molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 3-methyl-6-((4-methylphenyl)amino)-3H-Dibenz[f,ij]isoquinoline-2,7-dione | [1] |

| Synonyms | C.I. 68210, Transparent Red 5B, Transparent Red H5B, Macrolex Red 5B | [3][4] |

| CAS Number | 81-39-0 | |

| Molecular Formula | C₂₄H₁₈N₂O₂ | |

| Molecular Weight | 366.41 g/mol | |

| Appearance | Bluish-red to dark purple/black powder | [5] |

| Melting Point | ~280 °C (decomposes) | [4] |

| Boiling Point | 585 °C at 760 mmHg (Predicted) | [5] |

| Density | ~1.36 g/cm³ | [5] |

| Solubility | Soluble in pyridine, chloroform, and dichloromethane. Slightly soluble in acetone, butyl acetate, and ethanol. Insoluble in water.[5][6][7] |

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been described, generally involving the condensation of a bromo-substituted anthrapyridone derivative with p-toluidine (B81030).[1][6] An environmentally-friendly approach avoids the use of sulfuric acid, thereby reducing hazardous waste.[8]

Exemplary "Green" Synthesis Protocol Outline:

This protocol is a general guide based on patented methods and may require optimization.

-

Step 1: Condensation to form Intermediate

-

In a three-necked flask, combine 1-methylamino-4-bromoanthraquinone (1 part by weight), p-toluidine (2-4 parts), potassium hydroxide (B78521) (0.3-0.6 parts), and a catalytic amount of copper sulfate (B86663) (0.01-0.03 parts).[9]

-

Heat the mixture to 100-140 °C for 4-8 hours to facilitate the condensation reaction.[9]

-

After cooling, add methanol (B129727) to precipitate the intermediate product.[9]

-

Filter, wash, and dry the intermediate.[9]

-

-

Step 2: Acylation

-

Dissolve the intermediate in a solvent such as dimethylformamide (DMF).[8]

-

Add acetic anhydride (B1165640) and heat to approximately 80-100 °C for 8-10 hours to complete the acylation.[8]

-

-

Step 3: Ring Closure (Cyclization)

-

Cool the reaction mixture and add an alkali metal hydroxide (e.g., NaOH).[8]

-

Heat the mixture to 100-130 °C for 4-7 hours to induce the ring-closure reaction, forming the final anthrapyridone structure.[1][8]

-

Cool the mixture and add methanol to precipitate the final product, this compound.[8]

-

Filter, wash with hot water until neutral, and dry the final product.[10]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. China this compound / CAS 81-39-0 factory and manufacturers | Precise Color [precisechem.com]

- 3. This compound, CAS 81-39-0 [xcwydyes.com]

- 4. CorSol®3552 this compound | Fineland Chem [finelandchem.com]

- 5. lookchem.com [lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Photophysical Properties of Solvent Red 52

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of Solvent Red 52, a fluorescent dye with applications in various scientific and industrial fields. This document details its spectral characteristics, the influence of the solvent environment on its properties, and standardized experimental protocols for the determination of its key photophysical parameters. Furthermore, a generalized workflow is presented to illustrate the application of fluorescent dyes in high-throughput screening, a relevant technique for drug discovery and development.

Core Photophysical Properties of this compound

This compound, also known by its Colour Index name C.I. 68210, is a red dye characterized by its fluorescence emission. Its core photophysical properties are summarized below.

| Property | Value | Notes |

| Absorption Maximum (λmax) | 554 - 570 nm | The exact wavelength is dependent on the solvent used. |

| Emission Maximum (λem) | ~600 nm | Exhibits a noticeable Stokes shift. |

| Fluorescence Quantum Yield (ΦF) | Data not readily available in literature | This parameter, representing the efficiency of fluorescence, needs to be determined experimentally. |

| Fluorescence Lifetime (τF) | Data not readily available in literature | This parameter, the average time the molecule stays in the excited state, needs to be determined experimentally. |

Solvatochromism: The Influence of the Solvent Environment

The photophysical properties of this compound, particularly its absorption and emission spectra, are influenced by the polarity of the solvent in which it is dissolved. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states of the dye molecule. While specific quantitative data on the solvatochromic shifts of this compound are not extensively published, a general trend of a bathochromic shift (a shift to longer wavelengths) in both absorption and emission spectra is expected with increasing solvent polarity for many dyes of similar structure.

Researchers should be aware that the choice of solvent can significantly impact experimental results and should be carefully selected and reported in any study involving the photophysical properties of this dye.

Experimental Protocols for Photophysical Characterization

To facilitate further research and application of this compound, this section provides detailed methodologies for the determination of its key photophysical parameters.

Determination of Absorption and Emission Spectra

Objective: To measure the wavelengths of maximum absorption and emission of this compound in a specific solvent.

Methodology: UV-Visible and Fluorescence Spectroscopy

-

Solution Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent. The concentration should be adjusted to have an absorbance value between 0.1 and 0.5 at the absorption maximum to ensure linearity and avoid inner filter effects.

-

UV-Visible Spectroscopy:

-

Use a dual-beam UV-Visible spectrophotometer.

-

Fill a quartz cuvette with the chosen solvent to be used as a blank.

-

Record the baseline spectrum.

-

Fill a matched quartz cuvette with the this compound solution.

-

Measure the absorption spectrum over a relevant wavelength range (e.g., 400-700 nm).

-

The wavelength at which the highest absorbance is recorded is the absorption maximum (λmax).

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer.

-

Excite the sample at its absorption maximum (λmax).

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., λmax + 10 nm to 800 nm).

-

The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).

-

Determination of Fluorescence Quantum Yield (ΦF)

Objective: To quantify the efficiency of the fluorescence process of this compound.

Methodology: Relative Quantum Yield Measurement

The relative method involves comparing the fluorescence intensity of the sample to a well-characterized fluorescence standard with a known quantum yield.

-

Standard Selection: Choose a fluorescence standard with absorption and emission spectra that overlap with those of this compound. For red-emitting dyes, standards like Rhodamine 6G or Rhodamine 101 are often used.

-

Solution Preparation: Prepare a series of solutions of both the standard and this compound in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Data Acquisition:

-

Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Visible spectrophotometer.

-

Measure the fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring identical excitation wavelength, slit widths, and other instrumental parameters for both the standard and the sample.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The slope of the resulting linear fit is the gradient (Grad).

-

The quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,standard × (Gradsample / Gradstandard) × (ηsample2 / ηstandard2) where η is the refractive index of the solvent.

-

Determination of Fluorescence Lifetime (τF)

Objective: To measure the average time this compound remains in its excited state before returning to the ground state.

Methodology: Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode), a sensitive detector (e.g., a single-photon avalanche diode or a photomultiplier tube), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent.

-

Data Acquisition:

-

The sample is excited with the pulsed light source at a high repetition rate.

-

The detector measures the arrival time of the emitted photons relative to the excitation pulse.

-

A histogram of the arrival times is constructed, which represents the fluorescence decay profile.

-

-

Data Analysis:

-

The fluorescence decay curve is fitted to an exponential decay function to extract the fluorescence lifetime (τF). For a single exponential decay, the function is I(t) = I0 * exp(-t/τF), where I(t) is the intensity at time t, and I0 is the initial intensity.

-

Application in Drug Discovery: A Generalized Workflow

Fluorescent dyes are invaluable tools in drug discovery and development, particularly in high-throughput screening (HTS) and cellular imaging. The following diagram illustrates a generalized workflow for an HTS assay using a fluorescent probe.

Caption: Generalized workflow for a high-throughput screening assay using a fluorescent probe.

This workflow demonstrates how a fluorescent probe can be used to identify compounds that interact with a biological target. The change in fluorescence signal upon binding or enzymatic activity allows for the rapid screening of large compound libraries.

Conclusion

This compound is a fluorescent dye with interesting photophysical properties that are sensitive to its environment. While some of its characteristics, such as its absorption and emission maxima, are documented, further experimental investigation is required to determine its fluorescence quantum yield and lifetime. The experimental protocols provided in this guide offer a framework for researchers to obtain these crucial parameters. The versatility of fluorescent dyes, as highlighted in the generalized HTS workflow, underscores their importance in modern research and development, including the critical field of drug discovery.

An In-Depth Technical Guide to Solvent Red 52 (CAS No. 81-39-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Red 52, identified by the CAS number 81-39-0 and also known as C.I. 68210 and Transparent Red 5B, is a synthetic organic dye belonging to the anthraquinone (B42736) class.[1][2] Its robust chemical structure imparts properties such as high heat resistance, good light fastness, and strong coloring power, making it a versatile colorant in various industrial applications.[3][4] Primarily, it is utilized in the coloring of plastics, polymers, fibers, resins, waxes, oils, and printing inks.[3][5] Notably, this compound exhibits fluorescent properties, with a strong red fluorescence, making it a subject of interest for applications in fluorescence microscopy and as a biomarker dye for cells and tissues.[6][7] This guide provides a comprehensive overview of the technical data and experimental protocols related to this compound.

Physicochemical and Technical Properties

This compound is a bluish-red to red powder with a stable molecular structure.[3][4][8] Key quantitative data regarding its properties are summarized in the tables below for ease of reference and comparison.

General and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 81-39-0 | [3] |

| Molecular Formula | C₂₄H₁₈N₂O₂ | [3] |

| Molecular Weight | 366.41 g/mol | [3] |

| Appearance | Red to Bluish-Red Powder | [3][8] |

| Density | 1.25 g/cm³ | [5] |

| Melting Point | Not specified | |

| Boiling Point | Not applicable | |

| Water Solubility | Insoluble | [4] |

Resistance and Fastness Properties

| Property | Rating/Value | Reference |

| Heat Resistance | 300 °C | [5] |

| Light Fastness | 7 (on a scale of 1-8) | [5] |

| Acid Resistance | 5 (on a scale of 1-5) | [5] |

| Alkali Resistance | 5 (on a scale of 1-5) | [5] |

| Migration Resistance | 5 (on a scale of 1-5) | [4] |

Spectral Properties

| Spectral Property | Description | Reference |

| Absorption/Emission Range | High absorption and emission peaks in the visible region, approximately between 530 nm and 630 nm. | [6] |

| Color in Sulfuric Acid | Dissolves in concentrated sulfuric acid to produce a deep red solution. | [4][8] |

The lack of precise, solvent-dependent photophysical data in readily accessible literature suggests that such specific characterization may not have been extensively published or is proprietary. For research applications requiring precise spectral characteristics, it is recommended to perform experimental measurements.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development. The following sections provide outlines of these experimental procedures.

Synthesis of this compound

A common method for the synthesis of this compound involves a condensation reaction. The following is a representative protocol:

-

Reaction Setup : In a suitable reaction vessel, combine 1-methylamino-4-bromoanthraquinone with p-toluidine, an alkali metal hydroxide (B78521) (e.g., potassium hydroxide), and a copper sulfate (B86663) catalyst.

-

Condensation : Heat the mixture to carry out the condensation reaction. The progress of the reaction should be monitored by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

-

Isolation of Intermediate : Upon completion, the intermediate product is isolated by cooling the reaction mixture and adding a solvent like methanol (B129727) to precipitate the intermediate. The solid is then filtered, washed, and dried.

-

Acylation : The dried intermediate is dissolved in an organic solvent, and acetic anhydride (B1165640) is added. The mixture is heated to perform the acylation reaction.

-

Ring-Closure Reaction : After acylation, an alkali metal hydroxide is added to the reaction mixture, which is then heated to induce a ring-closure reaction, forming the final this compound product.

-

Final Isolation and Purification : The product is isolated by cooling the mixture and adding methanol to precipitate the dye. The final product is obtained after filtration, washing with hot water until neutral, and drying.

HPLC Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound and identifying any potential impurities from the synthesis process. The following is a general protocol for a reverse-phase HPLC method.

1. Materials and Reagents:

-

This compound sample

-

Reference standards for this compound and potential impurities

-

HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)

-

Buffers (e.g., phosphate (B84403) buffer)

-

Dimethylformamide (DMF) for sample dissolution

2. Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with a buffer)

-

Flow Rate: 1.0 mL/min

-

Detection: UV-Vis detector at a specified wavelength (e.g., the absorption maximum of this compound)

-

Injection Volume: 10-20 µL

3. Sample Preparation:

-

Accurately weigh a small amount of the this compound sample.

-

Dissolve the sample in DMF to a known concentration (e.g., 100 µg/mL).

-

Sonication may be used to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis:

-

Inject the prepared sample solution into the HPLC system.

-

Record the chromatogram.

-

Identify the peak corresponding to this compound by comparing its retention time with that of a reference standard.

-

Purity can be estimated by the area percentage of the main peak relative to the total area of all peaks. For more accurate quantification, a calibration curve should be prepared using reference standards.

Safety and Handling

This compound is a chemical substance and should be handled with appropriate safety precautions. It is important to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, storage, and disposal. In general, it is recommended to use personal protective equipment such as gloves, safety glasses, and a lab coat when handling the powder form to avoid inhalation and skin contact.

Conclusion

This compound is a high-performance solvent dye with significant industrial and potential research applications. Its strong color, stability, and fluorescent properties make it a valuable compound. This guide has provided a summary of its key technical data and detailed experimental protocols for its synthesis and analysis. While specific photophysical parameters in various solvents are not extensively documented in publicly available sources, the provided information serves as a solid foundation for researchers, scientists, and drug development professionals working with this compound. Further experimental characterization is recommended for applications that are sensitive to specific spectral properties.

References

- 1. specialchem.com [specialchem.com]

- 2. Making sure you're not a bot! [opus4.kobv.de]

- 3. This compound, CAS 81-39-0 [xcwydyes.com]

- 4. CorSol®3552 this compound | Fineland Chem [finelandchem.com]

- 5. epsilonpigments.com [epsilonpigments.com]

- 6. This compound CAS 81-39-0 C. I. 68210 Fluorescent Red H5b - this compound, 81-39-0 | Made-in-China.com [m.made-in-china.com]

- 7. This compound CAS 81-39-0 C. I. 68210 Fluorescent Red H5b - this compound and 81-39-0 [surest.en.made-in-china.com]

- 8. worlddyevariety.com [worlddyevariety.com]

Synthesis and manufacturing of Solvent Red 52

An In-Depth Technical Guide to the Synthesis and Manufacturing of Solvent Red 52

This technical guide provides a comprehensive overview of the synthesis and manufacturing processes for this compound (C.I. 68210), a bluish-red anthrapyridone dye. The document is intended for researchers, chemists, and professionals in the chemical and drug development industries, offering detailed experimental protocols, quantitative data, and process visualizations.

Introduction

This compound, with CAS number 81-39-0 and molecular formula C₂₄H₁₈N₂O₂, is a high-performance solvent dye known for its vibrant color, excellent thermal stability, and lightfastness.[1][2] It is widely used for coloring a variety of materials, including plastics (such as PS, ABS, PC, PMMA, and PET), polymers, fibers, and printing inks.[2][3][4][5] Its robust chemical structure makes it soluble in organic solvents and concentrated sulfuric acid, where it appears as a deep red color.[6][7]

Manufacturing Processes

The manufacturing of this compound can be accomplished through several synthetic routes. Historically, methods involved the condensation of bromo-anthrapyridone derivatives with p-toluidine (B81030) or the cyclization of N-(4-(p-toluidino)-9,10-dioxo-9,10-dihydroanthracen-1-yl)-N-methylacetamide.[3][4][6]

More recent, environmentally friendly methods have been developed to improve production efficiency, reduce waste, and avoid the use of harsh acids like concentrated sulfuric acid for purification.[5][8] A prominent modern approach involves a three-step process starting from 1-methylamino-4-bromoanthraquinone.[8][9] This process consists of:

-

Condensation: Reaction of 1-methylamino-4-bromoanthraquinone with p-toluidine.

-

Acylation: Introduction of an acetyl group to the intermediate.

-

Ring-Closure (Cyclization): Formation of the final anthrapyridone structure.

Experimental Protocols

The following protocols are based on an environmentally friendly synthesis method detailed in patent literature.[8][9]

Step 1: Condensation Reaction

This step involves the condensation of 1-methylamino-4-bromoanthraquinone with p-toluidine in the presence of an alkali metal hydroxide (B78521) and a copper sulfate (B86663) catalyst.

Methodology:

-

Charge a 500 ml three-necked flask with 80 grams of 1-methylamino-4-bromoanthraquinone.

-

Add 160 grams of p-toluidine (2 times the amount of the bromoanthraquinone).

-

Add 24 grams of potassium hydroxide (0.3 times the amount).

-

Add 0.8 grams of copper sulfate (0.01 times the amount).

-

Heat the reaction mixture to 100°C and maintain for 8 hours to complete the condensation reaction.

-

Upon completion, add 120 grams of methanol (B129727) (1.5 times the amount) for isolation of the intermediate product.

-

Filter the mixture, wash the solid residue, and dry to obtain the intermediate.

Step 2 & 3: Acylation and Ring-Closure Reactions

The intermediate from the condensation step is then acylated using acetic anhydride (B1165640), followed by a base-catalyzed ring-closure to yield the final this compound product.

Methodology:

-

Dissolve the 79 grams of dried intermediate from the previous step in 158 grams (2 times the amount) of an organic solvent such as DMF in a suitable reaction vessel.

-

Add 39.5 grams (0.5 times the amount) of acetic anhydride to the solution.

-

Heat the mixture to 80°C and maintain for 10 hours to complete the acylation reaction.

-

Cool the product to 40°C and add 31.6 grams (0.4 times the amount) of sodium hydroxide.

-

Heat the mixture to 100°C and maintain for 7 hours to facilitate the ring-closure reaction.

-

After the reaction is complete, cool the mixture to 40°C.

-

Add 118.5 grams (1.5 times the amount) of methanol for product isolation.

-

Filter the resulting slurry, wash the filter cake, and dry to obtain the final this compound dye.[8]

Data Presentation

The following tables summarize quantitative data from various described synthesis protocols.

Table 1: Reagents and Conditions for Condensation Reaction Variants[9]

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

| 1-methylamino-4-bromoanthraquinone | 80 g | 80 g | 80 g |

| p-toluidine | 160 g (2x) | 320 g (4x) | 240 g (3x) |

| Potassium Hydroxide | 24 g (0.3x) | 48 g (0.6x) | 32 g (0.4x) |

| Copper Sulfate | 0.8 g (0.01x) | 2.4 g (0.03x) | 1.6 g (0.02x) |

| Reaction Temperature | 100°C | 140°C | 120°C |

| Reaction Time | 8 hours | 4 hours | 6 hours |

| Methanol for Isolation | 120 g (1.5x) | 200 g (2.5x) | 160 g (2x) |

| Yield of Intermediate | 79 g | 76 g | 78 g |

Table 2: Acylation, Ring-Closure, and Final Product Data[8]

| Parameter | Value |

| Intermediate Input | 79 g |

| Solvent (DMF) | 158 g (2x) |

| Acetic Anhydride | 39.5 g (0.5x) |

| Acylation Temperature | 80°C |

| Acylation Time | 10 hours |

| Sodium Hydroxide | 31.6 g (0.4x) |

| Ring-Closure Temperature | 100°C |

| Ring-Closure Time | 7 hours |

| Methanol for Isolation | 118.5 g (1.5x) |

| Final Yield (this compound) | 82.3 g |

| Purity | 98.5% |

| Overall Yield | 90% |

Table 3: Physical and Performance Properties of this compound[2]

| Property | Specification |

| Physical Appearance | Bluish Red Powder |

| Heat Resistance | 300°C |

| Light Fastness | 7 |

| Acid Resistance | 5 |

| Alkali Resistance | 5 |

| Water Soluble Content | 1.0% max |

| Volatile Matter at 105°C | 1.0% max |

| Tinting Strength | 95% - 105% |

Process Visualization

The following diagrams illustrate the workflow for the synthesis of this compound.

Caption: Workflow for the environmentally friendly synthesis of this compound.

Caption: Logical steps in the manufacturing of this compound.

References

- 1. This compound Manufacturer | Ahmedabad | Gujarat | India [rsdcindustries.com]

- 2. This compound Dyes Manufacturers in Mumbai, India| CAS 81-39-0 [colorantsgroup.com]

- 3. This compound | 81-39-0 [chemicalbook.com]

- 4. This compound 81-39-0, China this compound 81-39-0 Manufacturers, China this compound 81-39-0 Suppliers [chemnet.com]

- 5. This compound|CAS 81-39-0|For Research Use [benchchem.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. This compound [colorbloomdyes.com]

- 8. CN106749019A - A kind of environment-friendly preparation method of the dyestuff of this compound - Google Patents [patents.google.com]

- 9. Environmentally friendly preparation method of this compound dye - Eureka | Patsnap [eureka.patsnap.com]

Solvent Red 52 solubility in organic solvents

An In-depth Technical Guide to the Solubility of Solvent Red 52 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (CAS No. 81-39-0), a synthetic anthraquinone (B42736) dye. The document presents quantitative solubility data in various organic solvents, details a robust experimental protocol for solubility determination, and includes a visual workflow to guide researchers in their laboratory practices.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its application in various fields, including the formulation of colored coatings, plastics, and inks. The following table summarizes the available quantitative solubility data in common organic solvents.

| Solvent | CAS Number | Temperature (°C) | Solubility (g/L) |

| Acetone | 67-64-1 | 20 | 0.3[1] |

| Butyl Acetate | 123-86-4 | 20 | 0.3[1] |

| Dichloromethane | 75-09-2 | 20 | 30.0[1] |

| Ethyl Alcohol | 64-17-5 | 20 | 0.1[1] |

Qualitative Solubility:

In addition to the quantitative data, several sources report the qualitative solubility of this compound:

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for determining the solubility of this compound in organic solvents. This protocol is based on the widely used shake-flask method, which is considered a reliable technique for establishing equilibrium solubility.

2.1. Materials and Equipment

-

This compound (analytical grade)

-

Organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps (B75204) and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

2.2. Procedure

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound and transfer it to a glass vial.

-

Add a known volume of the desired organic solvent to the vial. The amount of solid should be sufficient to ensure that undissolved particles remain after reaching equilibrium.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the excess solid to sediment.

-

For solvents where sedimentation is slow, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed container or a volumetric flask. This step is crucial to remove any undissolved microparticles.

-

If necessary, dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Gravimetric Method: Accurately weigh the filtered aliquot. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute. Weigh the remaining solid residue. The solubility can then be calculated.

-

Spectrophotometric Method: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent. Calculate the concentration using a pre-established calibration curve.

-

Chromatographic Method (HPLC): Inject a known volume of the diluted solution into an HPLC system equipped with a suitable detector (e.g., UV-Vis). Determine the concentration by comparing the peak area to a calibration curve prepared with known standards of this compound.

-

2.3. Data Analysis and Reporting

-

Calculate the solubility in grams per liter (g/L) or other appropriate units.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Report the average solubility and the standard deviation.

-

Clearly state the temperature at which the solubility was determined.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of this compound solubility in an organic solvent.

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Molar Extinction Coefficient of Solvent Red 52

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data for Solvent Red 52

A thorough review of scientific literature and chemical databases did not yield a standardized molar extinction coefficient for this compound. The absorption characteristics of this dye, including its maximum absorption wavelength (λmax) and molar absorptivity (ε), are highly dependent on the solvent used due to solvatochromic effects.[1] For accurate quantitative analysis, it is imperative to determine the molar extinction coefficient empirically in the specific solvent and at the wavelength of interest for your application.

Table 1: Molar Extinction Coefficient of this compound

| Solvent | Wavelength (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |

| Data Not Available | Data Not Available | Data Not Available | Literature Search |

Researchers are advised to experimentally determine these values using the protocol outlined in Section 2.

Experimental Protocol for Determination of Molar Extinction Coefficient

The following is a detailed protocol for the determination of the molar extinction coefficient of this compound using UV-Visible spectrophotometry, based on the Beer-Lambert law.[2][3]

2.1. Materials and Equipment

-

This compound (CAS 81-39-0)[4]

-

High-purity solvent (e.g., ethanol, chloroform, or other relevant organic solvent)[5]

-

Analytical balance

-

Volumetric flasks (various sizes, e.g., 10 mL, 25 mL, 50 mL, 100 mL)

-

Micropipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes (typically with a 1 cm path length)[2]

2.2. Procedure

2.2.1. Preparation of a Stock Solution

-

Accurately weigh a precise amount of this compound powder using an analytical balance.

-

Dissolve the weighed dye in a known volume of the chosen high-purity solvent in a volumetric flask to prepare a stock solution of a specific molar concentration. Ensure complete dissolution.

2.2.2. Preparation of Serial Dilutions

-

Perform a series of dilutions from the stock solution to prepare at least five solutions of varying, known concentrations.

-

Use volumetric flasks and micropipettes to ensure the accuracy of the dilutions. The concentration range should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

2.2.3. Spectrophotometric Measurement

-

Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the spectrophotometer to scan a wavelength range (e.g., 400-700 nm) to determine the maximum absorption wavelength (λmax) of this compound in the chosen solvent. Use one of the prepared dilutions for this scan.

-

Set the spectrophotometer to the determined λmax.

-

Use the pure solvent as a blank to zero the absorbance of the spectrophotometer.

-

Measure the absorbance of each of the prepared standard solutions at λmax. Ensure that the cuvette is clean and properly aligned for each measurement.

2.3. Data Analysis

-

Plot a graph of absorbance (on the y-axis) versus concentration (in mol/L, on the x-axis).

-

Perform a linear regression analysis on the data points. The resulting plot should be a straight line passing through the origin, in accordance with the Beer-Lambert law (A = εcl).

-

The molar extinction coefficient (ε) is the slope of the linear regression line. The path length (l) is typically 1 cm.

Logical Workflow for Experimental Determination

The following diagram illustrates the workflow for the experimental determination of the molar extinction coefficient of this compound.

Caption: Experimental workflow for determining the molar extinction coefficient.

Applications and Considerations

This compound is primarily utilized as a colorant for plastics, including polystyrene, ABS, PMMA, and polycarbonate, as well as in inks and other solvent-based applications.[6][7][8] Its use in biological research, such as a cellular stain, is not well-documented in the available literature.[9] When using this compound in any application requiring quantitative analysis, it is crucial to consider its solubility and potential for aggregation in different solvents, as these factors can influence its absorption properties.[10]

References

- 1. dye solvent red: Topics by Science.gov [science.gov]

- 2. smart.dhgate.com [smart.dhgate.com]

- 3. science.valenciacollege.edu [science.valenciacollege.edu]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. Solvent effect on the spectral properties of Neutral Red - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound TDS|this compound from Chinese supplier and producer - SOLVENT RED DYES - Enoch dye [enochdye.com]

- 7. China this compound / CAS 81-39-0 factory and manufacturers | Precise Color [precisechem.com]

- 8. epsilonpigments.com [epsilonpigments.com]

- 9. Brief on Features and Applications of Solvent Dyes | [vipulorganics.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Fluorescence Quantum Yield of Solvent Red 52

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solvent Red 52, a synthetic anthraquinone (B42736) dye, is widely utilized for its vibrant bluish-red hue and excellent stability in various organic solvents and polymers.[1][2][3][4][5][6][7][8][9] While its primary application lies in coloration for plastics, fibers, and other materials, understanding its photophysical properties, particularly its fluorescence quantum yield, is crucial for advanced applications where fluorescence characteristics are paramount. This guide provides a comprehensive overview of the methodologies for determining the fluorescence quantum yield of this compound and similar fluorophores. Despite a thorough review of available scientific literature, specific quantitative data for the fluorescence quantum yield of this compound could not be located. This underscores a gap in the detailed photophysical characterization of this common industrial dye.

Introduction to this compound

This compound, with the chemical formula C₂₄H₁₈N₂O₂, belongs to the anthraquinone class of dyes.[2][6] It is known for its high heat resistance and light fastness, making it suitable for demanding applications in materials science.[1][8] Its molecular structure, characterized by a fused ring system, suggests the potential for fluorescence, a property common to many polycyclic aromatic hydrocarbons. The fluorescence of such dyes can be highly sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism.[10]

Fluorescence Quantum Yield: A Core Photophysical Parameter

The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[11]

Φf = (Number of photons emitted) / (Number of photons absorbed)

A higher quantum yield indicates a more efficient conversion of absorbed light into emitted fluorescence, which is a desirable characteristic for applications such as fluorescent probes and markers. The quantum yield can be influenced by various factors, including the molecular structure of the fluorophore, the solvent polarity, temperature, and the presence of quenching agents.[12][13]

Data Presentation: Fluorescence Quantum Yield of this compound

Experimental Protocols for Determining Fluorescence Quantum Yield

The fluorescence quantum yield of a compound like this compound can be determined using two primary methods: the comparative (relative) method and the absolute method.

The Comparative (Relative) Method

This is the more common and accessible method for determining fluorescence quantum yield. It involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield.

4.1.1. Principle

The principle of the comparative method relies on the assumption that if a standard and a sample have the same absorbance at the same excitation wavelength and are measured under identical conditions, they absorb the same number of photons. The unknown quantum yield can then be calculated by comparing its integrated fluorescence intensity to that of the standard.

4.1.2. Experimental Workflow

-

Selection of a Standard: Choose a fluorescence standard with a known and reliable quantum yield that absorbs and emits in a similar spectral region to this compound. For red-emitting dyes, standards like Rhodamine 6G or Cresyl Violet are often used.[15]

-

Preparation of Solutions: Prepare a series of dilute solutions of both the this compound sample and the standard in the same high-purity, spectroscopic-grade solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectra of all solutions. Record the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of all solutions at the same excitation wavelength used for the absorbance measurements. It is crucial to maintain identical experimental settings (e.g., excitation and emission slit widths) for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the fluorescence emission curves for both the sample and the standard solutions.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

The slope of the resulting linear plots is proportional to the fluorescence quantum yield.

-

The quantum yield of the sample (Φx) can be calculated using the following equation:

Φₓ = Φₛₜ * (mₓ / mₛₜ) * (nₓ² / nₛₜ²)

where:

-

Φₛₜ is the quantum yield of the standard.

-

mₓ and mₛₜ are the slopes of the plots for the sample and the standard, respectively.

-

nₓ and nₛₜ are the refractive indices of the sample and standard solutions (if different solvents are used).

-

-

4.1.3. Logical Workflow Diagram

Caption: Workflow for the comparative method of fluorescence quantum yield determination.

The Absolute Method

The absolute method directly measures the number of emitted photons relative to the number of absorbed photons without the need for a reference standard. This method is more complex and requires specialized instrumentation, typically an integrating sphere.

4.2.1. Principle

An integrating sphere is a hollow spherical cavity with a highly reflective, diffuse inner coating. When a sample inside the sphere is excited, the sphere collects nearly all the emitted light, regardless of its spatial distribution. By comparing the integrated intensity of the excitation light with and without the sample in the sphere, the number of absorbed photons can be determined. The integrated intensity of the sample's emission spectrum then gives the number of emitted photons.

4.2.2. Experimental Workflow

-

Instrument Setup: A spectrofluorometer equipped with an integrating sphere is required. The system must be calibrated for its spectral response.

-

Blank Measurement: A blank measurement is performed with the solvent-filled cuvette inside the integrating sphere to measure the spectrum of the excitation light (scatter).

-

Sample Measurement: The sample solution is placed in the integrating sphere, and the emission spectrum is recorded. The spectrum will contain both the fluorescence emission from the sample and the scattered excitation light that was not absorbed.

-

Data Analysis:

-

The number of absorbed photons is calculated by subtracting the integrated intensity of the scattered excitation light in the sample measurement from the integrated intensity of the excitation light in the blank measurement.

-

The number of emitted photons is determined by integrating the area of the fluorescence emission peak in the sample measurement.

-

The absolute quantum yield is then calculated as the ratio of the number of emitted photons to the number of absorbed photons.

-

4.2.3. Experimental Setup Diagram

Caption: Schematic of an experimental setup for absolute fluorescence quantum yield measurement.

Conclusion

While this compound is a well-established dye in the materials industry, its detailed photophysical properties, specifically its fluorescence quantum yield, remain uncharacterized in the public domain. This technical guide provides the necessary experimental framework for researchers to determine this crucial parameter. The comparative method offers a straightforward and accessible approach, while the absolute method provides a more direct and standard-independent measurement. The determination of the fluorescence quantum yield of this compound in various solvents would be a valuable contribution to the scientific community, enabling its potential use in more advanced applications where fluorescence efficiency is a key performance indicator.

References

- 1. escholarship.org [escholarship.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Improving the Quantum Yields of Perylene Diimide Aggregates by Increasing Molecular Hydrophobicity in Polar Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. nano-cops.com [nano-cops.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. Scholars Crossing - Liberty University Research Week: Assessing the Fluorescent Properties of Anthraquinone-Based Dyes [digitalcommons.liberty.edu]

- 8. CorSol®3552 this compound | Fineland Chem [finelandchem.com]

- 9. epsilonpigments.com [epsilonpigments.com]

- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 11. Making sure you're not a bot! [opus4.kobv.de]

- 12. air.unimi.it [air.unimi.it]

- 13. researchgate.net [researchgate.net]

- 14. ikm.org.my [ikm.org.my]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Properties of Solvent Red 52

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Red 52, also known by its Colour Index name C.I. 68210, is a synthetic organic dye belonging to the anthraquinone (B42736) class.[1][2] Its robust chemical structure lends it high thermal stability and light resistance, making it a widely used colorant in various industrial applications, including the coloring of plastics, polymers, fibers, waxes, and oils.[3][4] Chemically, it is identified as 3-methyl-6-((4-methylphenyl)amino)-3H-dibenz[f,ij]isoquinoline-2,7-dione.[5] This document provides a comprehensive overview of the spectroscopic properties of this compound, with a focus on its absorption and emission spectra, alongside detailed experimental protocols for their measurement.

Chemical Identity

A summary of the key identifiers for this compound is presented in Table 1.

| Property | Value |

| Chemical Name | 3-methyl-6-((4-methylphenyl)amino)-3H-dibenz[f,ij]isoquinoline-2,7-dione |

| Synonyms | C.I. This compound, C.I. 68210, Transparent Red H5B, Fluorescent Red H5B |

| CAS Number | 81-39-0 |

| Molecular Formula | C₂₄H₁₈N₂O₂ |

| Molecular Weight | 366.41 g/mol |

| Chemical Structure | Anthrapyridone |

Spectroscopic Properties: Absorption and Emission

The color and fluorescence of a dye are dictated by its ability to absorb and subsequently emit light energy. This process involves the transition of electrons between different energy states within the molecule. The absorption spectrum reveals the wavelengths of light a molecule absorbs to move to an excited state, while the emission spectrum shows the wavelengths of light it emits upon returning to its ground state.

Quantitative Spectroscopic Data

Illustrative Example: Acid Red 52

To illustrate the typical spectroscopic characteristics of a similar red fluorescent dye, data for Acid Red 52 (Sulforhodamine B, CAS 3520-42-1) is presented in Table 2. It is crucial to note that Acid Red 52 is a different chemical compound from this compound, but its properties can provide a useful reference point for researchers. The maximum absorption wavelength for Acid Red 52 is reported to be in the range of 564 to 568 nm in aqueous solutions, with a maximum emission wavelength of approximately 600 nm.[6][7]

| Parameter | Value | Solvent/Conditions |

| Absorption Maximum (λmax) | 564 - 568 nm | 1.5g/L Ammonium Acetate Solution |

| Emission Maximum (λem) | ~600 nm | Aqueous Solution |

| Molar Absorptivity (E1%1cm) | min. 1,800 | 1.5g/L Ammonium Acetate Solution at λmax |

The Influence of Solvent (Solvatochromism)

The absorption and emission spectra of dyes like this compound can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism.[8] Generally, an increase in solvent polarity can cause a shift in the spectral bands.[9] For anthraquinone dyes, the presence of electron-donating substituents can induce a charge-transfer from the substituent to the anthraquinone system, resulting in a red-shift (bathochromic shift) in the absorption band.[10] The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, also tends to increase with solvent polarity.[9]

Experimental Protocols

Accurate measurement of absorption and emission spectra is fundamental to characterizing any fluorescent compound. The following sections detail the standard methodologies.

Protocol for Measuring Absorption Spectra

This protocol outlines the steps to measure the absorption spectrum of a dye using a UV-Visible spectrophotometer.

-

Solvent Selection: Choose a high-purity (spectroscopic grade) solvent in which this compound is readily soluble. Common solvents for similar dyes include ethanol, methanol, chloroform, and dimethyl sulfoxide (B87167) (DMSO).

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution.

-

Working Solution Preparation: Dilute the stock solution to prepare a series of working solutions. The final concentration should be adjusted so that the absorbance at the maximum absorption wavelength (λmax) is within the linear range of the spectrophotometer, typically between 0.1 and 1.0.

-

Instrument Setup:

-

Turn on the spectrophotometer and its light source (typically deuterium (B1214612) and tungsten lamps) and allow it to warm up for at least 30 minutes for stabilization.

-

Set the desired wavelength range for the scan (e.g., 300 nm to 700 nm for a red dye).

-

Select a suitable scan speed and slit width.

-

-

Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline scan to zero the instrument and subtract any absorbance from the solvent and the cuvette.

-

Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

-

Data Analysis: The resulting spectrum will be a plot of absorbance versus wavelength. Identify the wavelength of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (usually 1 cm).

Protocol for Measuring Fluorescence Spectra

This protocol describes the measurement of excitation and emission spectra using a spectrofluorometer.

-

Sample Preparation: Prepare a dilute solution of this compound, typically with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrument Setup:

-

Power on the spectrofluorometer and its xenon arc lamp source, allowing for adequate warm-up.

-

Set the excitation and emission monochromators to the desired slit widths (e.g., 5 nm).

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the dye's absorption maximum (λmax).

-

Scan the emission monochromator across a wavelength range that is longer than the excitation wavelength (e.g., from λmax + 10 nm to 800 nm).

-

The resulting plot of fluorescence intensity versus wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the dye's emission maximum (λem).

-

Scan the excitation monochromator over a range of shorter wavelengths (e.g., from 300 nm to λem - 10 nm).

-

The resulting plot of fluorescence intensity versus wavelength is the excitation spectrum, which should ideally match the absorption spectrum.

-

-

Quantum Yield Determination (Relative Method):

-

The fluorescence quantum yield (ΦF) can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., Rhodamine 6G in ethanol).

-

Measure the absorption and emission spectra of both the sample and the standard under identical experimental conditions.

-

The quantum yield is calculated using the following equation: ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Visualizations

Diagram of Photophysical Processes

The following diagram illustrates the fundamental relationship between absorption and fluorescence, based on a simplified Jablonski diagram.

Caption: Simplified Jablonski diagram of photophysical processes.

Experimental Workflow for Spectroscopic Analysis

This diagram outlines the general workflow for the characterization of this compound's absorption and emission properties.

Caption: Workflow for spectroscopic analysis of this compound.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. specialchem.com [specialchem.com]

- 3. specialchem.com [specialchem.com]

- 4. This compound transparent red H5B CAS 81-39-0 [xcwydyes.com]

- 5. This compound CAS#: 81-39-0 [amp.chemicalbook.com]

- 6. Acid red 52 [chembk.com]

- 7. Acid Red 52 | 11119-62-3 | Benchchem [benchchem.com]

- 8. Solvatochromism - Wikipedia [en.wikipedia.org]

- 9. dye solvent red: Topics by Science.gov [science.gov]

- 10. ikm.org.my [ikm.org.my]

An In-depth Technical Guide to Solvent Red 52: Commercial Names, Suppliers, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Solvent Red 52 (CI 68210), a synthetic anthraquinone (B42736) dye. This document details its commercial landscape, including trade names and suppliers, and presents its key physicochemical properties in a structured format. Furthermore, it outlines experimental protocols for its synthesis and analytical quantification, offering valuable insights for its application in research and development.

Commercial Landscape of this compound

This compound is marketed under a variety of commercial names. The following table summarizes some of the common trade names for this dye.

| Commercial Name | Supplier/Manufacturer (if specified) |

| Transparent Red 5B | Multiple Suppliers |

| Abcol Red 5B | Abbey Color Inc. |

| Amarsol Red 5B | Amar Dye Chem Ltd |

| Elbaplast Red 5B | Holliday Dyes & Chemicals Ltd |

| Macrolex Red 5B | LANXESS |

| Oplas Red 382 | Orient Corporation of America |

| Naviplast Red 5b | Indian Dyestuffs Industries Ltd |

| Waxoline Rubine TR-FW | Pylam Products Co. Inc. |

| Fluorescent Red F5B | Origo Chemical |

| Oil Red 5B | Passaic Color & Chemical Co. |

| Sumiplast Red HL5B | Sumika Fine Chemicals |

A diverse range of chemical suppliers and manufacturers distribute this compound. The table below lists several key suppliers.

| Supplier Name | Region/Country |

| Colorants Chem Pvt Ltd | India |

| SD International | India |

| RSDC Industries Pvt. Ltd. | India |

| Hangzhou Tiankun Chem Co.,Ltd | China |

| Baoxu Chemical | China |

| Hangzhou Epsilon Chemical Co.,Ltd | China |

| Chemworld International | USA |

| Pylam Products Co. Inc. | USA |

| LANXESS | Germany |

| Origo Chemical | China |

| Qingdao Sanhuan Colorchem CO.,LTD | China |

| Look Chemical | China |

Physicochemical Properties

This compound is a bluish-red powder with the chemical formula C₂₄H₁₈N₂O₂ and a molecular weight of 366.41 g/mol .[1] Its CAS number is 81-39-0.[1] Key quantitative properties are summarized in the table below.

| Property | Value | Reference |

| Physical Appearance | Bluish Red Powder | [1] |

| Molecular Formula | C₂₄H₁₈N₂O₂ | [1] |

| Molecular Weight | 366.41 g/mol | [1] |

| CAS Number | 81-39-0 | [1] |

| C.I. Number | 68210 | [1] |

| Heat Resistance | 300 °C | [1][2] |

| Light Fastness | 7 (on a scale of 1-8) | [1][2] |

| Density | 1.25 - 1.40 g/cm³ | [1][3] |

| Melting Point | 155 °C / 269-270 °C / 312 °C (Varies by source) | [3][4][5] |

| Water Solubility | ≤ 1.0% | [1][2] |

| Acid Resistance | 5 (on a scale of 1-5) | [1][2] |

| Alkali Resistance | 5 (on a scale of 1-5) | [1][2] |

| Tinting Strength | 95% - 105% | [1][2] |

| Volatile Matter (105°C) | ≤ 1.0% | [1][2] |

Experimental Protocols

Synthesis of this compound

An environmentally friendly preparation method for this compound involves a condensation reaction followed by acylation and ring-closure. The following is a representative protocol:

Step 1: Condensation

-

In a 500ml three-necked flask, combine 80g of 1-methylamino-4-bromoanthraquinone, 160g of p-toluidine (B81030) (2 times the amount), 24g of potassium hydroxide (B78521) (0.3 times the amount), and 0.8g of copper sulfate (B86663) (0.01 times the amount).

-

Heat the mixture to 100°C and maintain the condensation reaction for 8 hours.

-

After the reaction is complete, add 120g of methanol (B129727) (1.5 times the amount) for isolation.

-

Filter the mixture, wash the solid residue, and dry it to obtain the intermediate product.

Step 2: Acylation and Ring-Closure

-

Dissolve the intermediate from Step 1 in an organic solvent.

-

Add acetic anhydride (B1165640) to the solution and heat to carry out the acylation reaction.

-

Following acylation, add an alkali metal hydroxide to initiate the ring-closure reaction.

-

Once the reaction is complete, isolate the final product by filtration, washing, and drying.

Quality Control: HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.

Instrumentation and Reagents:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 4.6 mm I.D. × 150 mm, 3 µm particle size)

-

Mobile Phase A: 10 mmol/L ammonium (B1175870) acetate (B1210297) in 95:5 water/acetonitrile (B52724)

-

Mobile Phase B: 10 mmol/L ammonium acetate in 50:50 water/acetonitrile

-

This compound standard and sample for analysis

-

Purified water and acetonitrile (HPLC grade)

Chromatographic Conditions:

-

Gradient: 2% B to 100% B over 21 minutes, hold at 100% B for 6 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40°C

-

Detection Wavelength: 530 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Accurately weigh 5.0 mg of the this compound sample.

-

Dissolve the sample in 50 mL of purified water to create a 100 mg/L stock solution.

-

Prepare working standards and samples by diluting the stock solution with Mobile Phase A.

Data Analysis:

-

Identify the this compound peak in the chromatogram based on the retention time of the standard.

-

Quantify the purity by comparing the peak area of the sample to that of the standard.

Visualizing the Supply Chain

The following diagram illustrates a simplified supply chain for this compound, from raw materials to end-user applications.

Caption: Simplified supply chain of this compound.

References

An In-depth Technical Guide to the Safe Handling of Solvent Red 52 Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling guidelines for Solvent Red 52 powder, a bluish-red transparent oil solvent dye. The information is compiled from various safety data sheets and technical resources to ensure safe laboratory practices. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe working environment.

Physicochemical and Toxicological Properties

A summary of the known physical, chemical, and toxicological properties of this compound is presented below. It is important to note that toxicological data is not exhaustive in publicly available resources.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C24H18N2O2[1] |

| Molecular Weight | 366.41 g/mol [1][2] |

| Appearance | Red powder[1][2] |

| Odor | Odorless[1][2] |

| Melting Point | 155°C[3] |

| Heat Resistance | 300°C[4][5][6] |

| Density | 1.25 - 1.40 g/cm³[3][4][5] |

| Water Solubility | Insoluble to 1.0% max[4][5][7] |

| Flash Point | Not applicable[1][2] |

| Autoignition Temperature | Not applicable[1][2] |

| Chemical Stability | Stable under normal temperatures and pressures[1][2] |

Table 2: Toxicological Data for this compound

| Endpoint | Result |

| Acute Oral Toxicity (Rat LD50) | 8160 mg/kg[7] |

| Acute Toxicity | Harmful if swallowed.[1][8] May be harmful by inhalation or skin absorption.[1] |

| Skin Irritation | Causes skin irritation.[9] Prolonged or repeated contact may cause irritation.[1] |

| Eye Irritation | Causes serious eye irritation.[9] Dust may cause irritation and inflammation.[1] |

| Respiratory Irritation | May cause respiratory irritation.[1][9] |

| Carcinogenicity | Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA.[1][2] |

| Mutagenicity | Mutagenicity data has been reported.[1][2] |

Experimental Protocols

Detailed experimental protocols for the toxicological endpoints listed above are not available in the reviewed safety data sheets. The provided data is typically a summary of results from studies conducted by manufacturers. For specific experimental methodologies, researchers should consult specialized toxicological databases or conduct their own studies under appropriate guidelines.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound powder to prevent exposure.

Table 3: Recommended Personal Protective Equipment

| PPE Type | Specifications and Guidelines |

| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[1] |

| Skin Protection | Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile gloves are a good general-use option.[10] |

| Body Protection | Wear appropriate protective clothing to minimize contact with skin.[1] A lab coat is the minimum requirement.[11] |

| Respiratory Protection | Wear an approved respirator when necessary, especially when dust generation is likely.[1] Use in a well-ventilated area or under a chemical fume hood.[1] |

Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

-

Handling :

-

Storage :

Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention immediately.

First Aid Measures

The following diagram outlines the initial steps to be taken in case of accidental exposure to this compound.

Caption: First aid procedures for this compound exposure.

-

Inhalation : Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[1]

-

Skin Contact : Get medical aid if irritation develops or persists. Flush skin with plenty of soap and water.[1]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[1]

-

Ingestion : If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]

Accidental Release Measures

In case of a spill, follow the workflow below to ensure safe cleanup.

Caption: Workflow for handling a this compound powder spill.

Use proper personal protective equipment as indicated in Section 3.[1] Vacuum or sweep up material and place it into a suitable disposal container.[1] Clean up spills immediately, observing precautions in the Protective Equipment section.[1] Avoid generating dusty conditions.[1]

Fire-Fighting Measures

-

Extinguishing Media : Use agents most appropriate to extinguish the fire, such as water, foam, or dry chemical.[1]

-

Firefighter Protection : As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1] During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[1]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2] Consult state and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1][2]

References

- 1. cncolorchem.com [cncolorchem.com]

- 2. additivesforpolymer.com [additivesforpolymer.com]

- 3. China this compound / CAS 81-39-0 factory and manufacturers | Precise Color [precisechem.com]

- 4. This compound Dyes Manufacturers in Mumbai, India| CAS 81-39-0 [colorantsgroup.com]

- 5. jadechem-colours.com [jadechem-colours.com]

- 6. epsilonpigments.com [epsilonpigments.com]

- 7. epsilonpigments.com [epsilonpigments.com]

- 8. kochcolor.com [kochcolor.com]

- 9. aksci.com [aksci.com]

- 10. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]

- 11. Personal Protective Equipment (PPE) - Environmental Health and Safety - Purdue University [purdue.edu]

Methodological & Application

Application Notes and Protocols for Staining Plastics and Polymers with Solvent Red 52

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Solvent Red 52 for staining a variety of plastics and polymers. This document includes key physical and chemical properties, detailed experimental protocols for laboratory applications, and safety guidelines.

Introduction to this compound

This compound, also known as Transparent Red H5B, is a versatile solvent dye widely used for coloring various plastics and polymers.[1] Its high affinity for non-polar materials makes it an excellent choice for providing vibrant, stable red coloration. Chemically, it is identified as 3-methyl-6-(p-toluidine)-3H-dibenzo[f,ij]isoquinoline-2,7-dione.[2] this compound is soluble in many organic solvents but insoluble in water.[3][4] This dye is also recognized for its fluorescent properties, making it suitable for fluorescence microscopy applications.

Physicochemical and Resistance Properties

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 81-39-0 | [5] |

| Molecular Formula | C₂₄H₁₈N₂O₂ | [5] |

| Molecular Weight | 366.41 g/mol | [5] |

| Physical Form | Red Powder | [3] |

| Melting Point | 269-270 °C | [2] |

| Density | 1.36 ± 0.1 g/cm³ | [2] |

| Solubility | Soluble in organic solvents (Chloroform, Methanol, Pyridine - slightly); Insoluble in water.[2][3] | |

| Maximum Absorption Wavelength (λmax) | ~564-568 nm (in aqueous solution) | [6] |

| Maximum Emission Wavelength | ~600 nm | [6] |

Table 2: Resistance and Fastness Properties of this compound

| Property | Rating/Value |

| Heat Resistance | Excellent |

| Light Fastness | Good |

| Water Resistance | Excellent[3] |

| Rubbing Resistance | Good[3] |

Applications in Plastic and Polymer Staining

This compound is compatible with a wide range of plastics and polymers. Its primary application is in providing coloration for materials such as:

-

Polyethylene (PE)

-

Polypropylene (PP)

-

Polystyrene (PS)

-

Acrylonitrile Butadiene Styrene (ABS)

-

Polymethyl Methacrylate (PMMA)

-

Polycarbonate (PC)

-

Polyamide (PA6, PA66)

-

Polyethylene Terephthalate (PET)

The mechanism of staining involves the dissolution of the non-polar dye molecules within the polymer matrix, resulting in a stable and uniform color.

Experimental Protocols

The following protocols provide detailed methodologies for preparing staining solutions and staining plastic or polymer samples for laboratory analysis, such as microscopy.

Preparation of this compound Staining Solution

Objective: To prepare a stock and working solution of this compound for staining plastics and polymers.

Materials:

-

This compound powder

-

An appropriate organic solvent (e.g., ethanol (B145695), methanol, chloroform, or a mixture like acetone/water). The choice of solvent may depend on the specific polymer being stained and the desired staining characteristics.

-

Volumetric flasks

-

Magnetic stirrer and stir bar

-

Analytical balance

Protocol:

-

Stock Solution (e.g., 1 mg/mL):

-

Accurately weigh 10 mg of this compound powder using an analytical balance.

-

Transfer the powder to a 10 mL volumetric flask.

-

Add a small amount of the chosen organic solvent to dissolve the powder.

-

Once dissolved, fill the flask to the 10 mL mark with the solvent.

-

Mix the solution thoroughly using a magnetic stirrer until homogenous.

-

Store the stock solution in a tightly sealed, light-protected container at room temperature.

-

-

Working Solution (e.g., 10 µg/mL):

-

Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

-

Dilute to the 10 mL mark with the same organic solvent.

-